molecular formula C30H28N2O3S B2650139 N,N-dibenzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 391876-81-6

N,N-dibenzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Cat. No. B2650139
CAS RN: 391876-81-6
M. Wt: 496.63
InChI Key: WEFDATGSLYIMAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N,N-dibenzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide”, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Cytotoxic Activity of Derivatives : A study focused on the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines, exploring their cytotoxic activities against in vivo subcutaneous colon 38 tumors in mice. The findings suggest potential applications in cancer research due to the significant biological activities demonstrated by these compounds (Bu et al., 2001).

Sigma-2 Receptor Probes

  • Novel Sigma-2 Receptor Probe : Another study described the development of a novel sigma-2 receptor probe, indicating its utility in vitro studies for understanding receptor binding and function. This research underscores the potential use of similar compounds in neuropharmacology and receptor studies (Xu et al., 2005).

Chemical Synthesis and Drug Design

  • Quinazoline Derivatives as Diuretic and Antihypertensive Agents : Research into N-substituted quinazoline derivatives for their diuretic and antihypertensive activities highlights the chemical versatility and potential for drug design targeting cardiovascular diseases. These studies provide a foundation for the development of new therapeutics based on structural modification and activity optimization (Rahman et al., 2014).

Methodological Advances

  • Copper-Catalyzed Synthesis : A methodological study on the copper-catalyzed synthesis of polycyclic amides from benzamides and alkynes offers insights into new synthetic routes that could be applicable for the production of complex organic compounds, including the target compound for various research applications (Song et al., 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for “N,N-dibenzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide” is not currently known .

Future Directions

The future directions for research on “N,N-dibenzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to determine its potential applications in various fields .

properties

IUPAC Name

N,N-dibenzyl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O3S/c33-30(31(21-24-9-3-1-4-10-24)22-25-11-5-2-6-12-25)27-15-17-29(18-16-27)36(34,35)32-20-19-26-13-7-8-14-28(26)23-32/h1-18H,19-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFDATGSLYIMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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